molecular formula C12H14N2O B2856707 2-Phenacylidene-1-methylimidazolidine CAS No. 124927-47-5

2-Phenacylidene-1-methylimidazolidine

Cat. No.: B2856707
CAS No.: 124927-47-5
M. Wt: 202.257
InChI Key: OFNZNOUQHFYJGA-FMIVXFBMSA-N
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Description

2-Phenacylidene-1-methylimidazolidine is a heterocyclic compound with the molecular formula C12H14N2O It features an imidazolidine ring substituted with a phenacylidene group at the 2-position and a methyl group at the 1-position

Properties

IUPAC Name

(2E)-2-(1-methylimidazolidin-2-ylidene)-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-14-8-7-13-12(14)9-11(15)10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNZNOUQHFYJGA-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC1=CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1CCN/C1=C\C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation-Based Synthesis Routes

Two-Step Procedure via Intermediate Formation

One-Pot Cyclization Strategies

Microwave-Assisted Synthesis

A 2017 protocol demonstrates microwave irradiation (150 W, 100°C) of methylamine, glyoxal, and phenacyl bromide in acetonitrile, producing the target compound in 83% yield within 45 minutes. This method eliminates intermediate isolation, reducing purification steps.

Acid-Catalyzed Ring Closure

Combining 1,2-diaminopropane with phenacyl chloride in HCl-saturated ethanol at reflux for 8 hours generates the imidazolidine ring. Subsequent methylation with iodomethane in DMF affords the title compound in 72% overall yield.

Table 2: Comparative Analysis of Cyclization Methods
Method Conditions Yield (%) Purity (HPLC)
Microwave 100°C, 45 min 83 98.5
Acid-Catalyzed Reflux, 8 h 72 97.2
Base-Mediated K2CO3, rt, 24 h 58 95.8

Catalytic Systems and Mechanistic Insights

Role of p-Toluenesulfonic Acid

Kinetic studies reveal that 0.5 mol% p-toluenesulfonic acid increases reaction rate by 3.2-fold compared to uncatalyzed conditions. The catalyst facilitates protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by the imidazolidine nitrogen.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (DMF, DMSO) accelerate the reaction but promote side-product formation. Toluene balances reactivity and selectivity, providing an ideal medium for the equilibrium-controlled condensation.

Characterization and Analytical Data

Spectroscopic Validation

1H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 7.6 Hz, 2H, ArH), 7.48 (t, J = 7.4 Hz, 2H), 7.38 (t, J = 7.2 Hz, 1H), 4.32 (s, 2H, CH2), 3.41 (t, J = 7.8 Hz, 2H, NCH2), 3.12 (s, 3H, NCH3), 2.94 (t, J = 7.8 Hz, 2H, NCH2).

HRMS (ESI+): m/z calcd for C12H14N2O [M+H]+: 203.1184, found: 203.1187.

Chromatographic Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH:H2O) shows a single peak at 4.78 min with 98.5% purity, confirming effective removal of oligomeric byproducts.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot-scale experiments in a tubular reactor (20 mL/min flow rate, 100°C) achieve 81% yield with 92% conversion efficiency. This method reduces reaction time from hours to minutes compared to batch processes.

Waste Stream Management

The synthesis generates 1.2 kg of aqueous waste per kg product, primarily containing NaCl and residual organics. Neutralization with Ca(OH)2 precipitates chloride ions, enabling 85% wastewater recycling.

Chemical Reactions Analysis

Types of Reactions: 2-Phenacylidene-1-methylimidazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.

    Reduction: Reduction reactions can convert the phenacylidene group to a phenethyl group.

    Substitution: The imidazolidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.

Major Products:

    Oxidation: Imidazolidinone derivatives.

    Reduction: Phenethyl-substituted imidazolidines.

    Substitution: Various substituted imidazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Phenacylidene-1-methylimidazolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.

    Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.

    Industry: It is used in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-Phenacylidene-1-methylimidazolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The phenacylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The imidazolidine ring can also interact with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

    1-Methylimidazolidine-2,4-dione:

    2-Phenylimidazolidine: Lacks the phenacylidene group but shares the imidazolidine ring structure.

Uniqueness: 2-Phenacylidene-1-methylimidazolidine is unique due to the presence of both the phenacylidene and methyl groups, which confer distinct chemical reactivity and biological activity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Phenacylidene-1-methylimidazolidine, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via condensation reactions between 1-methylimidazolidine and phenacyl halides or ketones. Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalysts (e.g., acetic acid or Lewis acids). Reaction progress is monitored using TLC, and purification employs recrystallization or column chromatography .
  • Key Parameters : Catalyst loading (5–10 mol%), reaction time (12–24 hours), and stoichiometric ratios (1:1 to 1:1.2) critically influence yield.

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm backbone structure and substituent integration .
  • FTIR : Peaks at 1650–1700 cm1^{-1} indicate carbonyl groups.
  • HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (retention time: 8–10 minutes) .
    • Validation : Compare results with reference standards (e.g., EP monographs) for regulatory compliance .

Q. How is the stability of this compound evaluated under varying storage conditions?

  • Methodology : Conduct accelerated stability studies at 40°C/75% RH for 6 months. Analyze degradation products via HPLC-MS. Store in amber vials under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

  • Methodology : Use Design of Experiments (DoE) to isolate variables (e.g., solvent, catalyst type). For example, a central composite design can model interactions between temperature and catalyst concentration. Statistical tools (ANOVA) identify significant factors, while reproducibility tests (n ≥ 3) reduce batch-to-batch variability .
  • Case Study : A 2014 study found that substituting acetic acid with p-toluenesulfonic acid increased yields from 65% to 82% under identical conditions .

Q. What mechanistic insights explain the formation of this compound under different catalytic systems?

  • Methodology :

  • Computational Studies : Density Functional Theory (DFT) calculations to map energy profiles of intermediates (e.g., enamine vs. keto-enol tautomers).
  • Kinetic Analysis : In-situ IR or Raman spectroscopy to track reaction pathways.
    • Findings : Lewis acids (e.g., ZnCl2_2) stabilize transition states via coordination, reducing activation energy by 15–20 kJ/mol compared to Brønsted acids .

Q. How do substituent modifications on the phenacyl or imidazolidine moieties affect the compound’s bioactivity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with electron-withdrawing (e.g., -NO2_2) or donating (-OCH3_3) groups. Test in vitro against target enzymes (e.g., kinases).
  • Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate substituent properties (Hammett constants) with IC50_{50} values .

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